molecular formula C11H18N2O2S B1682321 Thiopental CAS No. 76-75-5

Thiopental

Cat. No. B1682321
CAS RN: 76-75-5
M. Wt: 242.34 g/mol
InChI Key: IUJDSEJGGMCXSG-UHFFFAOYSA-N
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Description

Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is a thiobarbiturate, which means it is a sulfur-containing analog of barbituric acid. This compound sodium has been widely used in the induction phase of general anesthesia, for rapid-sequence induction and intubation, and in some cases, for the control of convulsive states .

Scientific Research Applications

Thiopental sodium has a wide range of scientific research applications:

Mechanism of Action

Thiopental sodium exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA in the central nervous system. This leads to sedation, hypnosis, and anesthesia .

Similar Compounds:

Uniqueness: this compound sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and rapid-sequence intubation. Its ability to reduce intracranial pressure also makes it valuable in neurosurgical applications .

Safety and Hazards

Thiopental is toxic if swallowed and may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Thiopental continuous administration can be used as a rescue therapy for refractory status epilepticus (SE) or intracranial hypertension (IH) . The chemical structure of this compound could represent a pharmacologically relevant scaffold for the development of new organ-protective compounds to ameliorate tissue damage when oxygen availability is limited .

Biochemical Analysis

Biochemical Properties

Thiopental plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the brain. This compound enhances the effect of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. This interaction with the GABA receptor is crucial for its anesthetic and sedative effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it inhibits synaptic transmission by enhancing GABAergic activity, leading to sedation and anesthesia. This compound also influences cell signaling pathways, particularly those involving GABA receptors. Additionally, it can affect gene expression by altering the transcription of genes involved in neuronal activity and metabolism. This compound’s impact on cellular metabolism includes a reduction in oxygen consumption and metabolic rate, which is beneficial in conditions like brain hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA receptor at a specific site distinct from the GABA binding site. This binding increases the affinity of the receptor for GABA, resulting in prolonged opening of the chloride ion channel. The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound also inhibits excitatory neurotransmitters like glutamate, further contributing to its sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its rapid onset of action, typically within seconds of administration. Its effects are short-lived, with a duration of action of about 5 to 10 minutes. Over time, this compound undergoes redistribution from the brain to other tissues, leading to a decrease in its anesthetic effect. This compound is also subject to metabolic degradation, primarily in the liver, where it is converted to inactive metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces sedation and hypnosis, while higher doses result in anesthesia and loss of consciousness. At very high doses, this compound can cause respiratory depression and cardiovascular collapse, highlighting the importance of careful dosage management. In animal studies, threshold effects have been observed, where a minimum effective dose is required to achieve the desired anesthetic effect .

Metabolic Pathways

This compound is extensively metabolized in the liver. The primary metabolic pathway involves oxidative desulfuration to form pentobarbital, an active metabolite. Pentobarbital is further metabolized through oxidation and hydroxylation to form carboxylic acids and alcohols, which are pharmacologically inactive. The enzymes involved in this compound metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects on the central nervous system. This compound’s distribution is influenced by its binding to plasma proteins, primarily albumin. This binding affects its free concentration and, consequently, its pharmacological activity. This compound’s localization in the brain and other tissues is transient, as it is quickly redistributed to peripheral tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal membrane, where it interacts with GABA receptors. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, facilitating its access to receptor sites. This compound does not undergo significant post-translational modifications, but its activity is influenced by its concentration at the receptor site and the presence of other interacting molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium typically begins with the reaction of ethyl malonate with 2-bromopentane in the presence of sodium ethoxide. This reaction produces a substituted malonic ester, which is then cyclized with thiourea to form the thiobarbiturate ring system. The final product is obtained by neutralizing the thiobarbiturate with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Thiopental sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJDSEJGGMCXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023653
Record name Thiopental
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Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
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Solubility

3.98e-02 g/L
Record name Thiopental
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Mechanism of Action

Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page.
Record name Thiopental
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Record name Thiopental
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CAS RN

76-75-5, 71-73-8
Record name (±)-Thiopental
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Record name Thiopental [BAN]
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Record name Thiopental
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Record name 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
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Record name Thiopental sodium
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Record name THIOPENTAL
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Record name Thiopental
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Record name Thiopental
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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